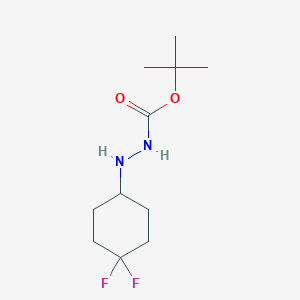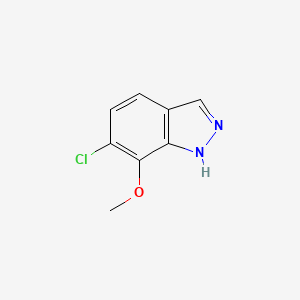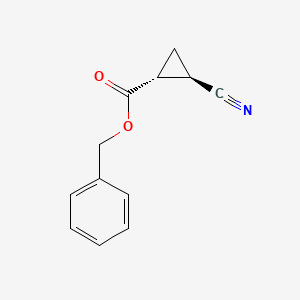
rel-Benzyl (1R,2R)-2-cyanocyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-Benzyl (1R,2R)-2-cyanocyclopropane-1-carboxylate: is a chemical compound with a unique structure that includes a cyclopropane ring, a cyanide group, and a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rel-Benzyl (1R,2R)-2-cyanocyclopropane-1-carboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Cyanide Group: The cyanide group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source such as sodium cyanide or potassium cyanide.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions to form the benzyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the cyanide group, converting it to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanide or ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amines, alcohols.
Substitution: Various substituted cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
rel-Benzyl (1R,2R)-2-cyanocyclopropane-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of rel-Benzyl (1R,2R)-2-cyanocyclopropane-1-carboxylate depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The cyanide group can act as a nucleophile, participating in various biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rel-Benzyl (1R,2R)-2-(hydroxymethyl)cyclohexylcarbamate
- (1R,2R)-Rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
Uniqueness
rel-Benzyl (1R,2R)-2-cyanocyclopropane-1-carboxylate is unique due to its combination of a cyclopropane ring, a cyanide group, and a benzyl ester. This combination provides distinct reactivity and potential for diverse applications compared to similar compounds.
Eigenschaften
Molekularformel |
C12H11NO2 |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
benzyl (1R,2R)-2-cyanocyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H11NO2/c13-7-10-6-11(10)12(14)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6,8H2/t10-,11+/m0/s1 |
InChI-Schlüssel |
ZUNQADJXIOXQCV-WDEREUQCSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]1C(=O)OCC2=CC=CC=C2)C#N |
Kanonische SMILES |
C1C(C1C(=O)OCC2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11762026.png)
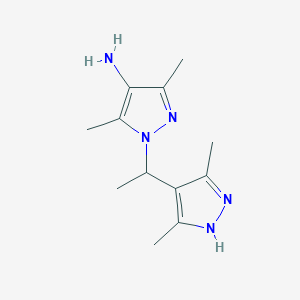
![6-Bromo-3-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B11762041.png)
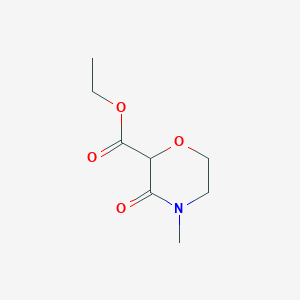
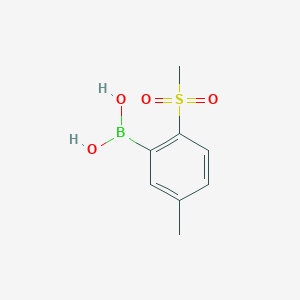
![1-[5-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]propan-1-one](/img/structure/B11762062.png)
![4-(2-Azaspiro[3.3]heptan-2-yl)benzoic acid](/img/structure/B11762069.png)

![2-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B11762081.png)
![(5R,6S)-5-methoxy-4-oxaspiro[2.5]octan-6-ol](/img/structure/B11762082.png)


